molecular formula C19H29N3O3 B7179987 N-[(1-hydroxycycloheptyl)methyl]-3-(propan-2-ylcarbamoylamino)benzamide

N-[(1-hydroxycycloheptyl)methyl]-3-(propan-2-ylcarbamoylamino)benzamide

Cat. No.: B7179987
M. Wt: 347.5 g/mol
InChI Key: QRXYYQQVAKKYAZ-UHFFFAOYSA-N
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Description

N-[(1-hydroxycycloheptyl)methyl]-3-(propan-2-ylcarbamoylamino)benzamide is a complex organic compound with a unique structure that combines a cycloheptyl ring, a benzamide moiety, and an isopropylcarbamoyl group

Properties

IUPAC Name

N-[(1-hydroxycycloheptyl)methyl]-3-(propan-2-ylcarbamoylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O3/c1-14(2)21-18(24)22-16-9-7-8-15(12-16)17(23)20-13-19(25)10-5-3-4-6-11-19/h7-9,12,14,25H,3-6,10-11,13H2,1-2H3,(H,20,23)(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRXYYQQVAKKYAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)NC1=CC=CC(=C1)C(=O)NCC2(CCCCCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-hydroxycycloheptyl)methyl]-3-(propan-2-ylcarbamoylamino)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the cycloheptyl ring: This can be achieved through a cyclization reaction of a suitable linear precursor.

    Introduction of the hydroxy group: The hydroxy group can be introduced via a hydroxylation reaction using reagents such as osmium tetroxide or hydrogen peroxide.

    Attachment of the benzamide moiety: This step involves the reaction of the hydroxycycloheptyl intermediate with a benzoyl chloride derivative under basic conditions.

    Formation of the isopropylcarbamoyl group: The final step involves the reaction of the benzamide intermediate with isopropyl isocyanate to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(1-hydroxycycloheptyl)methyl]-3-(propan-2-ylcarbamoylamino)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as chromium trioxide or PCC (pyridinium chlorochromate).

    Reduction: The benzamide moiety can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety, using reagents such as alkyl halides.

Common Reagents and Conditions

    Oxidation: Chromium trioxide, PCC, or hydrogen peroxide.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted benzamide derivatives.

Scientific Research Applications

N-[(1-hydroxycycloheptyl)methyl]-3-(propan-2-ylcarbamoylamino)benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as polymers or coatings.

    Biological Studies: It can be used in studies to understand its interaction with biological molecules and its potential therapeutic effects.

    Industrial Applications: The compound can be used in the synthesis of other complex molecules or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-[(1-hydroxycycloheptyl)methyl]-3-(propan-2-ylcarbamoylamino)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group and the benzamide moiety play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The isopropylcarbamoyl group may enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1-hydroxycyclohexyl)methyl]-3-(propan-2-ylcarbamoylamino)benzamide
  • N-[(1-hydroxycyclooctyl)methyl]-3-(propan-2-ylcarbamoylamino)benzamide
  • N-[(1-hydroxycyclopentyl)methyl]-3-(propan-2-ylcarbamoylamino)benzamide

Uniqueness

N-[(1-hydroxycycloheptyl)methyl]-3-(propan-2-ylcarbamoylamino)benzamide is unique due to its seven-membered cycloheptyl ring, which imparts distinct steric and electronic properties compared to its analogs with smaller or larger rings. This uniqueness can influence its binding affinity, reactivity, and overall biological activity.

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